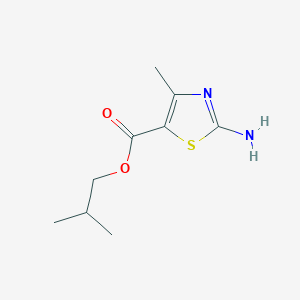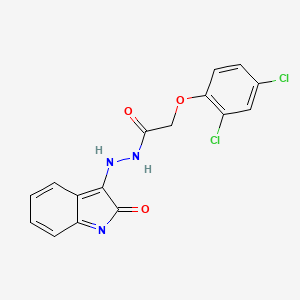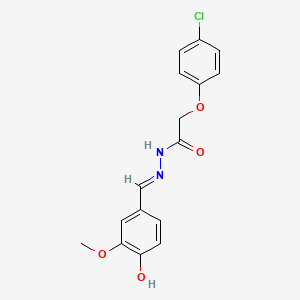![molecular formula C26H34N4O6 B7729323 N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729323.png)
N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two hydrazide groups connected by a decane chain, with each hydrazide group bonded to a 4-hydroxy-3-methoxyphenyl group through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. The phenolic hydroxyl groups can also participate in redox reactions, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~10~-bis[(E)-(4-dimethylaminophenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide
- N’~1~,N’~10~-bis[(E)-(4-allyloxy-3-methoxyphenyl)methylidene]decanedihydrazide
Uniqueness
N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to similar compounds, making it a valuable molecule for various research applications.
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]decanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6/c1-35-23-15-19(11-13-21(23)31)17-27-29-25(33)9-7-5-3-4-6-8-10-26(34)30-28-18-20-12-14-22(32)24(16-20)36-2/h11-18,31-32H,3-10H2,1-2H3,(H,29,33)(H,30,34)/b27-17+,28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGCHRIWJBWQD-XUIWWLCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729242.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-methyl-1H-pyrazol-5-YL]-6-ethylbenzene-1,3-diol](/img/structure/B7729244.png)
![4-(2-{[3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetohydrazido)-4-oxobutanoic acid](/img/structure/B7729251.png)
![4-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B7729256.png)

![(Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one](/img/structure/B7729286.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7729294.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B7729298.png)
![N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide (non-preferred name)](/img/structure/B7729306.png)
![N'~1~,N'~10~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B7729318.png)

![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7729331.png)

![N'~1~,N'~7~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]heptanedihydrazide](/img/structure/B7729340.png)
